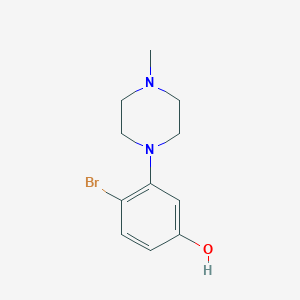

4-Bromo-3-(4-methylpiperazin-1-yl)phenol

Description

Overview of Phenol-Piperazine Conjugates in Pharmaceutical Research

The combination of phenol (B47542) and piperazine (B1678402) rings into a single molecular framework, known as a phenol-piperazine conjugate, represents a well-established strategy in the quest for new therapeutic agents. Phenols and their derivatives are prominent structural motifs found extensively in nature and are core scaffolds in a multitude of FDA-approved pharmaceuticals. nsf.gov Their prevalence is noted in essential molecules like the amino acid tyrosine and various drug classes, including antibiotics and anti-inflammatory agents. nsf.gov

Similarly, the piperazine ring is one of the most important nitrogen-containing heterocycles in drug discovery. mdpi.com Its six-membered ring containing two nitrogen atoms at positions 1 and 4 imparts favorable physicochemical properties to drug candidates. mdpi.comresearchgate.net These nitrogen atoms can serve as hydrogen bond acceptors or donors, which can enhance water solubility, bioavailability, and the molecule's interaction with biological targets. mdpi.com Consequently, the piperazine moiety is a key component in drugs across numerous therapeutic areas, including oncology, psychiatry, and infectious diseases. mdpi.comresearchgate.net

Researchers have leveraged the synergistic potential of these two moieties by creating hybrid molecules. Studies have demonstrated that phenol-piperazine conjugates can exhibit a wide array of biological activities, including antioxidant, anticancer, anti-inflammatory, and cognition-enhancing properties. mdpi.comnih.govresearchgate.net This strategic combination allows for the modulation of pharmacological profiles and the development of novel compounds with improved efficacy and drug-like properties.

Rationale for Investigating Brominated Phenolic Scaffolds

The incorporation of halogen atoms, particularly bromine, into phenolic structures is a deliberate tactic in medicinal chemistry to modulate a compound's biological activity and pharmacokinetic profile. Bromine possesses unique electronic and steric properties that distinguish it from other halogens. acs.org This is exemplified in nature, where marine organisms produce brominated organic compounds as chemical defense agents against bacteria and fungi. acs.org

Inspired by these natural products, researchers are actively investigating brominated phenolic scaffolds for various therapeutic applications. Key areas of investigation include:

Antibacterial Agents: Bromophenol derivatives have shown promise as potent antibacterial agents, with demonstrated activity against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). acs.org

Enzyme Inhibition: Novel synthesized bromophenols have been identified as effective inhibitors of clinically relevant enzymes, such as carbonic anhydrase and acetylcholinesterase, suggesting their potential for treating a range of diseases. mdpi.com

Anticancer and Antioxidant Activity: The introduction of bromine to a phenolic ring has also been explored as a strategy to enhance antiradical and anticancer properties. researchgate.net

The rationale for this research is grounded in the ability of the bromine atom to increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, bromine can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity and selectivity for a specific biological target.

| Moiety/Scaffold | Associated Biological Activities |

| Phenol | Antibiotic, Anti-inflammatory, Neurotransmitter mimicry nsf.gov |

| Piperazine | Anticancer, Antidepressant, Antipsychotic, Antifungal, Antihistamine mdpi.comresearchgate.net |

| Bromophenol | Antibacterial, Biofilm inhibition, Enzyme inhibition (Carbonic Anhydrase, Acetylcholinesterase), Anticancer, Antioxidant acs.orgmdpi.comresearchgate.net |

Structural Significance of the 4-Methylpiperazine Moiety in Bioactive Compounds

The 4-methylpiperazine moiety is a specific and frequently utilized variant of the piperazine scaffold in drug design. While the parent piperazine ring provides a foundational element for improving solubility and target interaction, the addition of a methyl group to one of the nitrogen atoms (N4) introduces further refinements to the molecule's properties. mdpi.com

The N-methyl group can significantly influence a compound's pharmacological profile. For instance, its incorporation has been shown to enhance the potency of certain enzyme inhibitors, such as acetylcholinesterase inhibitors. nih.gov The N-methylpiperazine group is a structural feature in several successful central nervous system (CNS) drugs, including the antipsychotics clozapine (B1669256) and olanzapine. researchgate.net It is also integrated into modern anticancer kinase inhibitors like imatinib (B729) and ponatinib (B1185) to improve target affinity and water solubility. researchgate.net

From a molecular interaction standpoint, the small and somewhat bulky N-methyl group allows the piperazine ring to participate in specific hydrophobic and charge-transfer interactions within the binding pocket of a target enzyme or receptor. researchgate.net This can lead to increased binding affinity and selectivity, which are critical attributes for an effective drug. The basicity of the methylated nitrogen can also be finely tuned, which affects the compound's ionization state at physiological pH and, consequently, its absorption, distribution, and metabolism.

| Drug/Compound Class | Therapeutic Area | Moiety Present |

| Clozapine, Olanzapine | Antipsychotic | 4-Methylpiperazine researchgate.net |

| Imatinib, Ponatinib | Anticancer (Kinase Inhibitor) | 4-Methylpiperazine researchgate.net |

| Vortioxetine | Antidepressant | Piperazine researchgate.net |

| Tetracyclines | Antibiotic | Phenol nsf.gov |

| Bromophenol Derivatives | Investigational Antibacterial | Bromophenol acs.org |

Contextualizing the Compound as a Research Probe and Potential Lead Structure

4-Bromo-3-(4-methylpiperazin-1-yl)phenol is primarily classified as a chemical for research purposes, serving as a valuable tool in the early stages of drug discovery. biosynth.comcato-chem.com Its utility stems from its unique combination of the three aforementioned structural motifs. The compound itself is not intended for therapeutic use but acts as a foundational piece for scientific investigation. biosynth.comsmolecule.com

Its role can be understood in two main contexts:

Chemical Building Block: The molecule serves as a versatile starting material or intermediate for the synthesis of more complex derivatives. smolecule.com Medicinal chemists can modify the phenolic hydroxyl group, the piperazine ring, or the aromatic core to create a library of new compounds for biological screening.

Research Probe and Lead Structure: The compound embodies a "lead structure," a molecular framework with known favorable properties that can be optimized to produce a potent and selective drug candidate. The presence of the bromophenol component suggests potential for antibacterial or enzyme-inhibitory activity, while the 4-methylpiperazine moiety provides a handle for improving pharmacokinetic properties and target binding. smolecule.com The combination of these features makes it an excellent probe for exploring interactions with various biological targets, such as enzymes and receptors, in binding assays. smolecule.com

By systematically studying derivatives of this compound, researchers can establish Structure-Activity Relationships (SAR), providing crucial insights into which molecular features are essential for the desired biological effect. This iterative process of design, synthesis, and testing is fundamental to the development of new medicines.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(4-methylpiperazin-1-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-13-4-6-14(7-5-13)11-8-9(15)2-3-10(11)12/h2-3,8,15H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVJNMFYHQMFLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Bromo 3 4 Methylpiperazin 1 Yl Phenol

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler starting materials. ias.ac.inicj-e.org For 4-bromo-3-(4-methylpiperazin-1-yl)phenol, the analysis begins by identifying the key chemical bonds that can be disconnected through known and reliable chemical reactions.

Two primary disconnections are evident in the structure of this compound: the carbon-nitrogen bond of the piperazine (B1678402) ring to the phenol (B47542) and the carbon-bromine bond on the aromatic ring.

C-N Bond Disconnection: This disconnection suggests a nucleophilic aromatic substitution or a coupling reaction. A more plausible approach, however, involves an initial Mannich-type reaction to introduce the piperazine moiety onto a phenolic precursor. This retrosynthetic step leads to 3-aminophenol (B1664112) and 1-methylpiperazine (B117243) as key precursors.

C-Br Bond Disconnection: The bromine atom can be introduced onto the phenolic ring via an electrophilic aromatic substitution reaction. savemyexams.com This suggests that a precursor without the bromine atom, such as 3-(4-methylpiperazin-1-yl)phenol (B1311691), could be a viable intermediate.

Based on this analysis, a logical retrosynthetic pathway is as follows:

This retrosynthetic strategy identifies the following key precursors for the synthesis of this compound:

3-Aminophenol

1-Methylpiperazine

A suitable brominating agent

Optimized Synthetic Pathways

The forward synthesis of this compound can be achieved through several optimized pathways, primarily focusing on the efficient incorporation of the piperazine ring and the regioselective bromination of the phenolic core.

Mannich Reaction-Based Approaches for Piperazine Incorporation

The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons located on carbon atoms. nih.govjofamericanscience.org In the context of phenols, this reaction can be adapted to introduce an aminomethyl group onto the aromatic ring. For the synthesis of the target compound, a variation of the Mannich reaction can be employed to directly couple 1-methylpiperazine to a phenolic precursor.

A plausible synthetic route would involve the reaction of a suitable phenol with formaldehyde (B43269) and 1-methylpiperazine. nih.gov This reaction proceeds through the formation of an Eschenmoser's salt-like intermediate, which then undergoes electrophilic aromatic substitution on the activated phenol ring.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product |

| 3-Hydroxyphenol | Formaldehyde | 1-Methylpiperazine | Acid or base catalysis, solvent | 3-(4-Methylpiperazin-1-ylmethyl)phenol |

This intermediate can then be subjected to bromination. Alternatively, a direct aminomethylation of a pre-brominated phenol could be explored, although the electronic effects of the bromine atom might influence the regioselectivity of the Mannich reaction.

Bromination Strategies for the Phenolic Ring

The introduction of a bromine atom onto the phenolic ring is a critical step in the synthesis. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. savemyexams.com Therefore, the bromination of 3-(4-methylpiperazin-1-yl)phenol is expected to yield a mixture of products.

To achieve the desired 4-bromo substitution, careful selection of the brominating agent and reaction conditions is crucial. Common brominating agents include:

Bromine (Br2): In a polar solvent, bromine can lead to polybromination due to the high activation of the phenolic ring. youtube.com Using a non-polar solvent and controlling the stoichiometry can improve selectivity.

N-Bromosuccinimide (NBS): NBS is a milder brominating agent that can offer better regioselectivity. nih.gov

Other Brominating Agents: Reagents like pyridinium (B92312) bromide perbromide can also be used for the controlled bromination of activated aromatic rings.

The reaction conditions, such as temperature and solvent, play a significant role in controlling the outcome of the bromination reaction.

| Starting Material | Brominating Agent | Solvent | Conditions | Major Product |

| 3-(4-Methylpiperazin-1-yl)phenol | N-Bromosuccinimide | Dichloromethane | Room Temperature | This compound |

| 3-(4-Methylpiperazin-1-yl)phenol | Bromine | Carbon Tetrachloride | 0 °C to Room Temperature | Mixture of brominated isomers |

Etherification and Amine Coupling Reactions

While not directly involved in the primary synthesis of this compound, etherification and amine coupling reactions are important for the derivatization of the final compound.

The phenolic hydroxyl group can undergo etherification with various alkyl halides or other electrophiles under basic conditions (e.g., Williamson ether synthesis). organic-chemistry.org This allows for the introduction of a wide range of substituents at the phenolic oxygen, which can be used to modulate the compound's properties.

Amine coupling reactions can be performed if the phenolic hydroxyl group is first converted to a more reactive functional group, such as a triflate. This would allow for palladium-catalyzed cross-coupling reactions with various amines. Additionally, the secondary amine within the piperazine ring could potentially undergo further reactions, although this is generally less favorable.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, a series of analogues and derivatives can be synthesized. amanote.com This typically involves systematic modifications of the core structure and evaluating the impact of these changes on the compound's biological activity.

Halogen Substitutions on the Phenolic Ring

One of the most common strategies in SAR studies is to explore the effect of different halogen substitutions on the aromatic ring. nih.gov This can provide insights into the role of electronics and sterics at that position.

To synthesize analogues with different halogens at the 4-position, alternative halogenating agents can be employed in the synthetic pathway.

| Desired Halogen | Halogenating Agent |

| Chlorine | N-Chlorosuccinimide (NCS) |

| Fluorine | Selectfluor® (F-TEDA-BF4) |

| Iodine | N-Iodosuccinimide (NIS) |

The synthesis would follow a similar route to the bromo-analogue, with the bromination step being replaced by the appropriate chlorination, fluorination, or iodination reaction. The reactivity and regioselectivity of these reactions may differ from bromination, requiring optimization of the reaction conditions.

| Starting Material | Halogenating Agent | Product |

| 3-(4-Methylpiperazin-1-yl)phenol | N-Chlorosuccinimide | 4-Chloro-3-(4-methylpiperazin-1-yl)phenol |

| 3-(4-Methylpiperazin-1-yl)phenol | Selectfluor® | 4-Fluoro-3-(4-methylpiperazin-1-yl)phenol |

| 3-(4-Methylpiperazin-1-yl)phenol | N-Iodosuccinimide | 4-Iodo-3-(4-methylpiperazin-1-yl)phenol |

The synthesis and evaluation of these halogenated analogues can provide crucial data for understanding the SAR of this chemical scaffold.

Modifications of the Piperazine Moiety

The piperazine ring in this compound is a versatile scaffold for chemical modification, allowing for the synthesis of a diverse range of derivatives. nih.gov Key strategies target the nitrogen atoms to alter the compound's physicochemical properties. nih.govmdpi.com

One common approach is N-dealkylation , specifically the removal of the methyl group from the N-4 position. This transformation yields a secondary amine, 4-Bromo-3-(piperazin-1-yl)phenol, which serves as a crucial intermediate for further functionalization. This N-H bond can then undergo various reactions, including N-acylation, N-alkylation, or N-arylation, to introduce a wide array of substituents. researchgate.netsemanticscholar.org Oxidative N-dealkylation is a known metabolic pathway for many drugs containing alkylamino groups, often catalyzed by cytochrome P450 enzymes. semanticscholar.orgku.edu

N-alkylation of the demethylated intermediate can be achieved through several methods, including nucleophilic substitution with alkyl halides (e.g., chlorides or bromides) or reductive amination using an appropriate aldehyde and a reducing agent like sodium triacetoxyborohydride. mdpi.com The piperazine moiety's reactivity makes it a valuable component in the synthesis of biologically active molecules. nih.gov

Another significant modification is N-acylation , which involves reacting the secondary amine with acylating agents such as acyl chlorides or anhydrides. This reaction forms an amide linkage and can be used to introduce various functional groups. researchgate.net These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by systematically modifying the piperazine substituent to enhance target affinity or pharmacokinetic properties. mdpi.com

Table 1: Overview of Piperazine Moiety Modification Strategies

| Strategy | Reagents/Conditions | Product Type | Purpose |

|---|---|---|---|

| N-Demethylation | Oxidative or chemical methods | Secondary amine intermediate | Enables further functionalization at the N-4 position. |

| N-Alkylation | Alkyl halides, Aldehydes + reducing agents | Tertiary amine derivatives | Introduces diverse alkyl groups to modulate properties. mdpi.com |

| N-Acylation | Acyl chlorides, Anhydrides | Amide derivatives | Introduces acyl groups for SAR studies. researchgate.net |

| N-Arylation | Aryl halides + catalyst (e.g., Buchwald-Hartwig amination) | N-Aryl piperazine derivatives | Attaches aromatic systems to the piperazine ring. mdpi.com |

Diversification of Phenol-Piperazine Linkages

Etherification , commonly achieved through the Williamson ether synthesis, involves deprotonating the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion. masterorganicchemistry.com This phenoxide can then react with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) to form the corresponding ether. masterorganicchemistry.comwikipedia.org This strategy is widely used to increase lipophilicity and modify the hydrogen-bonding capabilities of the parent phenol. organic-chemistry.org

Esterification is another key derivatization method. The phenolic hydroxyl can react with carboxylic acids or their derivatives (like acyl chlorides) to form phenyl esters. This transformation can influence the compound's metabolic stability and cell permeability.

Purification and Isolation Techniques in Research Scale

The successful isolation of this compound and its derivatives in high purity is critical for accurate characterization and further application. Common laboratory-scale techniques include crystallization and chromatography.

Crystallization Protocols

Crystallization is a powerful technique for purifying solid compounds. The process relies on the principle of differential solubility in a chosen solvent or solvent system. For piperazine-containing compounds, suitable solvents are often determined empirically. A typical protocol involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble. The solution is then slowly cooled, allowing for the formation of a crystalline lattice that excludes impurities. google.com

For compounds with characteristics similar to the title compound, solvents like ethanol, isopropanol, or mixtures such as ethyl acetate (B1210297)/hexane are often effective. researchgate.net In some cases, single crystals suitable for X-ray diffraction can be obtained from saturated solutions, providing definitive structural confirmation. researchgate.netgoogle.com

Chromatographic Separation Methods (e.g., Flash Chromatography, Reversed-Phase Chromatography)

Chromatography is an indispensable tool for the purification of chemical compounds. The choice between normal-phase and reversed-phase chromatography depends on the polarity of the target molecule and the impurities to be removed. biotage.com

Flash Chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the solvent through the stationary phase, typically silica (B1680970) gel. uct.ac.za For compounds like this compound, which contain a basic piperazine moiety, a common mobile phase consists of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). rochester.edumdpi.comresearchgate.net To prevent peak tailing caused by the interaction of the basic amine with acidic silica, a small amount of a basic modifier like triethylamine (B128534) (1-3%) is often added to the eluent. rochester.edu Gradient elution, where the proportion of the polar solvent is gradually increased, is frequently employed for efficient separation of complex mixtures. orgsyn.org

Reversed-Phase Chromatography , including High-Performance Liquid Chromatography (HPLC), uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. sielc.com This technique is well-suited for purifying polar compounds or for analytical assessment of purity. nih.gov Mobile phases typically consist of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol. sielc.comhelixchrom.com For basic compounds like arylpiperazines, ion-pairing reagents or acidic modifiers (e.g., formic acid or trifluoroacetic acid) may be added to the mobile phase to improve peak shape and resolution. sielc.comresearchgate.net

Table 2: Common Chromatographic Conditions for Arylpiperazine Purification

| Method | Stationary Phase | Typical Mobile Phase System | Key Considerations |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Addition of triethylamine can improve peak shape for basic compounds. rochester.edu Gradient elution is often used for complex mixtures. orgsyn.org |

| Reversed-Phase HPLC | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water with acidic modifier (e.g., TFA, Formic Acid) | Ideal for purity analysis and purification of polar analogs. sielc.comnih.gov Modifier choice is critical for good chromatography. helixchrom.com |

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 3 4 Methylpiperazin 1 Yl Phenol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can map the molecular skeleton and confirm the connectivity of atoms.

In the ¹H NMR spectrum of 4-Bromo-3-(4-methylpiperazin-1-yl)phenol, the phenolic proton (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The three protons on the aromatic ring would exhibit a complex splitting pattern due to their distinct chemical environments. The proton at C2 (between the piperazine (B1678402) and hydroxyl groups) would likely be a doublet, the proton at C5 would be a doublet of doublets, and the proton at C6 would be a doublet.

The piperazine ring protons often show complex behavior due to conformational dynamics, such as restricted rotation around the C(aryl)-N bond and chair-to-chair interconversion. beilstein-journals.orgnih.gov This can lead to broad signals at room temperature. The four protons on the carbons adjacent to the aromatic ring (positions 2' and 6') and the four protons on the carbons adjacent to the N-methyl group (positions 3' and 5') would likely appear as distinct multiplets. The N-methyl group would present as a sharp singlet.

In the ¹³C NMR spectrum, each unique carbon atom would produce a distinct signal. The aromatic carbons would resonate in the typical downfield region (110-160 ppm), with the carbon attached to the oxygen appearing at the lowest field. The carbons of the piperazine ring are expected around 45-55 ppm, and the N-methyl carbon would appear at a higher field. mdpi.com

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) would be used to establish ¹H-¹H coupling relationships, confirming adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the full molecular structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenolic OH | Broad singlet (variable, ~9-10) | - |

| Aromatic CH | 6.8 - 7.5 (complex multiplets) | 115 - 135 |

| Aromatic C-O | - | 150 - 158 |

| Aromatic C-N | - | 140 - 148 |

| Aromatic C-Br | - | 110 - 120 |

| Piperazine CH₂ (Ar-N-CH₂) | ~3.0 - 3.4 (broad multiplet) | ~50 - 55 |

| Piperazine CH₂ (CH₃-N-CH₂) | ~2.5 - 2.8 (broad multiplet) | ~53 - 58 |

Note: These are predicted values based on typical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very prominent, broad band would appear in the region of 3100-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is due to intermolecular hydrogen bonding. wpmucdn.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl and piperazine groups would be observed just below 3000 cm⁻¹. mdpi.com

The presence of the aromatic ring would be further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the phenol (B47542) is expected around 1200 cm⁻¹. The C-N stretching vibrations of the tertiary amine within the piperazine ring typically appear in the 1100-1250 cm⁻¹ region. The C-Br stretching vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ range, and can be used to confirm the presence of the bromine substituent. okstate.eduresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol | O-H stretch | 3100 - 3600 | Strong, Broad |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Piperazine/Methyl | C-H stretch | 2800 - 3000 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Strong |

| Phenol | C-O stretch | ~1200 - 1260 | Strong |

| Tertiary Amine | C-N stretch | ~1100 - 1250 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a compound's molecular formula.

For this compound, the molecular formula is C₁₁H₁₅BrN₂O. The presence of bromine is distinctive, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da (the [M]⁺ and [M+2]⁺ peaks).

Using HRMS, the experimentally measured mass of the molecular ion would be compared to the calculated theoretical exact mass. For the protonated molecule ([M+H]⁺), the theoretical monoisotopic mass would be calculated as 271.0495 u for the ⁷⁹Br isotope and 273.0474 u for the ⁸¹Br isotope. An experimental result matching these values to within a few parts per million (ppm) would unequivocally confirm the molecular formula C₁₁H₁₅BrN₂O. rsc.org

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Geometry and Crystal Packing

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. It provides precise information on bond lengths, bond angles, and the spatial organization of molecules within the crystal lattice, which is governed by various intermolecular interactions.

Determination of Bond Lengths and Angles

XRD analysis would provide the exact bond lengths and angles for this compound. The aromatic C-C bond lengths are expected to be in the range of 1.37-1.40 Å. The C-O bond of the phenol group would be approximately 1.36 Å, while the C(aryl)-N bond connecting the phenol to the piperazine ring would be around 1.47 Å. The C-Br bond length is typically near 1.90 Å. Within the piperazine ring, the C-N and C-C single bonds would measure approximately 1.46 Å and 1.52 Å, respectively. beilstein-journals.org The bond angles within the planar phenol ring would be close to 120°, while the geometry around the sp³ hybridized carbon and nitrogen atoms of the piperazine ring would be approximately tetrahedral (~109.5°).

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis, 2D Fingerprint Plots)

The packing of molecules in a crystal is directed by a network of non-covalent intermolecular interactions. The phenolic -OH group is a strong hydrogen bond donor and can form robust O-H···N or O-H···O hydrogen bonds with the nitrogen atoms of the piperazine ring or the oxygen of an adjacent phenol, respectively. These hydrogen bonds are often the dominant interactions dictating the supramolecular assembly.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored to show close contacts with neighboring molecules. A normalized contact distance (d_norm) map is typically used, where red spots highlight contacts shorter than the van der Waals radii (indicating strong interactions like hydrogen bonds), white areas represent contacts of van der Waals separation, and blue areas indicate longer contacts. nih.govresearchgate.net

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis based on Analogous Brominated Aromatic Compounds

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | 35 - 45% | Represents the largest portion of the surface, typical for organic molecules. |

| O···H / H···O | 15 - 25% | Significant contribution due to strong O-H···N or O-H···O hydrogen bonding. |

| Br···H / H···Br | 10 - 20% | Indicates the importance of interactions involving the bromine atom. nih.gov |

| C···H / H···C | 10 - 15% | Relates to weaker C-H···π or other van der Waals interactions. nih.gov |

This comprehensive analysis, combining various spectroscopic and crystallographic techniques, is essential for a complete understanding of the molecular and supramolecular characteristics of this compound, providing a foundation for predicting its physical properties and potential applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For this compound and its analogues, UV-Vis spectroscopy provides insights into how the substitution pattern on the phenol ring influences the energy of its π-electron system. The absorption of UV-Vis radiation by these molecules promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of a substituted phenol is primarily governed by the electronic transitions of the benzene (B151609) ring chromophore. Typically, aromatic compounds exhibit two main absorption bands originating from π→π* transitions. The more intense band, often referred to as the E-band (ethylenic), and a less intense band, the B-band (benzenoid), are characteristic of the benzene nucleus. The presence of substituents on the benzene ring can cause shifts in the wavelength of maximum absorption (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption (hyperchromic or hypochromic effect).

In the case of this compound, the phenol moiety itself typically shows a λmax around 275 nm. docbrown.info The substituents on the ring significantly modulate this absorption. The hydroxyl (-OH) group is an activating, electron-donating group due to the resonance effect of its lone pair of electrons with the aromatic ring. libretexts.org This donation of electron density to the π-system generally results in a bathochromic shift.

The 4-methylpiperazin-1-yl group is a more complex substituent. The nitrogen atom attached to the ring has a lone pair of electrons that can participate in resonance with the aromatic system, acting as a strong electron-donating group. This is analogous to an amino group, which is known to cause a significant bathochromic shift in the UV-Vis spectra of phenols. For instance, 4-aminophenol (B1666318) exhibits absorption maxima at 194 nm, 218 nm, and 272 nm. sielc.com The presence of such an electron-donating group increases the electron density of the benzene ring, making the π→π* transitions occur at lower energy (longer wavelength).

Therefore, for this compound, a significant bathochromic shift compared to phenol is anticipated due to the cumulative electron-donating effects of the hydroxyl and the 4-methylpiperazin-1-yl groups. The electronic transitions responsible for the absorption bands in the UV-Vis spectrum of this compound are primarily π→π* transitions within the substituted benzene ring. Additionally, the presence of heteroatoms (nitrogen and oxygen) with non-bonding electrons (n-electrons) can give rise to n→π* transitions. These transitions are generally of lower intensity compared to π→π* transitions and may be observed as shoulders on the main absorption bands or as separate, weaker bands at longer wavelengths.

The solvent in which the spectrum is recorded can also influence the λmax values, a phenomenon known as solvatochromism. nih.gov Polar solvents can interact differently with the ground and excited states of the molecule, leading to shifts in the absorption bands. For phenolic compounds, an increase in solvent polarity often leads to a bathochromic shift. nih.gov

Detailed Research Findings

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|---|---|

| Phenol | Not Specified | 275 | Not Specified | π→π |

| 4-Aminophenol | Acidic Mobile Phase | 194, 218, 272 | Not Specified | π→π |

| 2-Aminophenol | Methanol | ~280 | Not Specified | π→π |

| 2-Aminophenol | DMSO | ~290 | Not Specified | π→π |

| Bromophenol Blue | Not Specified | 590 | Not Specified | π→π* |

| Expected λmax Range (nm) | Probable Transition Types | Influencing Substituents |

|---|---|---|

| 280 - 300 | π→π* (B-band) | -OH, -Br, 4-methylpiperazin-1-yl |

| Longer Wavelength Shoulder | n→π* | Nitrogen and Oxygen heteroatoms |

The data for aminophenols suggests that the introduction of a nitrogen-containing substituent ortho or para to the hydroxyl group leads to a bathochromic shift. sielc.comresearchgate.net The effect of the 4-methylpiperazin-1-yl group at the meta position relative to the hydroxyl group in the target compound would also be expected to contribute to a red shift, though the magnitude might differ from ortho or para substitution. The bromine substituent is also expected to contribute to a minor bathochromic shift. The cumulative effect of these substituents would likely place the primary π→π* absorption band for this compound at a wavelength longer than that of phenol itself. The presence of non-bonding electrons on the nitrogen and oxygen atoms introduces the possibility of n→π* transitions, which are typically weaker and may be observed at the long-wavelength edge of the more intense π→π* bands.

Computational and Theoretical Investigations on 4 Bromo 3 4 Methylpiperazin 1 Yl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. acs.orgnih.govacs.org By applying DFT, researchers can calculate a wide range of molecular properties, providing deep insights into the molecule's stability, reactivity, and spectroscopic characteristics. For 4-Bromo-3-(4-methylpiperazin-1-yl)phenol, DFT calculations would serve as the foundation for all the subsequent analyses outlined below.

Geometry Optimization and Conformational Analysis

Before analyzing its electronic properties, the most stable three-dimensional structure of this compound must be determined. Geometry optimization is a computational process that finds the arrangement of atoms that corresponds to the lowest energy, known as the ground state. acs.org

This process would involve:

Conformational Analysis: The piperazine (B1678402) ring and its bond to the phenol (B47542) ring can adopt several different spatial arrangements (conformers). A thorough analysis would calculate the energy of each possible conformer to identify the most stable, or "global minimum," structure.

Structural Parameters: The output would be a detailed list of bond lengths, bond angles, and dihedral angles for the most stable conformer. For instance, it would provide the precise lengths of the C-Br, C-O, C-N, and C-H bonds and the angles defining the molecule's shape. Studies on other bromophenols have shown that factors like intramolecular hydrogen bonding can significantly influence these parameters. acs.orgnih.govacs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This is the innermost orbital that is empty of electrons and can act as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. wikipedia.org

For this compound, FMO analysis would calculate the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule. This would reveal which parts of the molecule are most likely to be involved in donating or accepting electrons during a chemical reaction.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.netwolfram.comlibretexts.orgyoutube.com It helps in predicting how a molecule will interact with other charged species.

The MEP map is color-coded:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack (attack by electron-seeking species).

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack (attack by electron-rich species).

Green/Yellow: Denotes regions that are relatively neutral. youtube.com

An MEP analysis of this compound would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the piperazine ring, identifying them as sites for electrophilic interaction. Positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group, indicating a site for nucleophilic interaction.

Global and Local Chemical Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ). A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

These descriptors would be presented in a data table to provide a quantitative summary of the chemical reactivity of this compound. Local reactivity descriptors, such as Fukui functions, could also be calculated to pinpoint the most reactive atomic sites within the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule that aligns with the classic Lewis structure concepts of lone pairs and bonds. uni-muenchen.denumberanalytics.comnumberanalytics.comyoutube.comresearchgate.net It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals.

For this compound, NBO analysis would:

Identify the key bonding orbitals (e.g., C-C, C-N, C-O) and lone pair orbitals (on N and O atoms).

Quantify hyperconjugative interactions, which are stabilizing interactions resulting from electron delocalization. For example, it could measure the interaction energy between the lone pair electrons on the nitrogen or oxygen atoms and the antibonding orbitals of adjacent bonds.

These interactions are crucial for understanding the molecule's stability and the influence of substituents on the electronic structure. The results are typically summarized in a table showing the donor orbital, acceptor orbital, and the corresponding stabilization energy. researchgate.net

Electrophilicity-Based Charge Transfer (ECT) Analysis

Electrophilicity-Based Charge Transfer (ECT) is a descriptor used to predict the extent of charge transfer that will occur during an interaction between two molecules. nih.govcapes.gov.brresearchgate.netias.ac.in It is derived from the global electrophilicity index and helps to understand how a molecule might interact with a biological system or another reactant.

An ECT analysis for this compound would calculate the maximum amount of electronic charge that the molecule could accept. This value would help classify it as a strong or weak electrophile, providing insight into its potential reactivity in charge-transfer processes, which are common in many chemical and biological interactions. nih.govcapes.gov.br

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with solvent molecules, which are crucial for understanding its chemical behavior and bioavailability.

A hypothetical MD simulation of this compound would likely be performed in a water-based solvent system to mimic physiological conditions. The primary areas of conformational flexibility in this molecule include the piperazine ring, which can adopt various chair and boat conformations, and the rotational dynamics around the C-N bond connecting the piperazine moiety to the phenol ring.

Solvent Interactions: In an aqueous environment, the phenolic hydroxyl group would be expected to form strong hydrogen bonds with surrounding water molecules. The nitrogen atoms of the piperazine ring could also act as hydrogen bond acceptors. The aromatic phenol ring and the bromo-substituent would likely exhibit hydrophobic interactions with non-polar entities. Analysis of the radial distribution function from the simulation data would quantify the probability of finding solvent molecules at a given distance from specific atoms of the solute molecule, providing a detailed picture of the solvation shell.

Below is a hypothetical data table summarizing potential findings from an MD simulation study.

| Parameter | Hypothetical Finding | Implication |

| Piperazine Conformation | Predominantly chair conformation (>95% of simulation time) | The piperazine ring maintains a structurally stable, low-energy conformation. |

| Methyl Group Orientation | Equatorial orientation favored over axial (approx. 80/20 ratio) | The equatorial position is sterically less hindered, leading to a more stable conformer. |

| Phenol-Piperazine Dihedral | Bimodal distribution with peaks around 45° and 135° | Indicates rotational flexibility around the C-N bond, allowing the molecule to adopt different spatial arrangements that could be important for receptor binding. |

| Solvent Hydrogen Bonds | Average of 3-4 stable hydrogen bonds between the molecule (hydroxyl and piperazine nitrogens) and water. | The molecule is well-solvated, suggesting good water solubility. |

| Root Mean Square Deviation | Low RMSD values for the phenol ring, indicating rigidity. Higher RMSF for the piperazine ring, indicating flexibility. | Highlights the rigid and flexible regions of the molecule, which can be crucial for its biological activity. |

Molecular Docking Studies for Ligand-Target Binding Prediction and Affinity Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.

Given the chemical structure of this compound, a plausible hypothetical target for molecular docking studies could be a protein kinase, as many kinase inhibitors feature substituted phenol and piperazine scaffolds. For this theoretical study, we will consider a hypothetical binding pocket of a generic protein kinase.

The docking simulation would predict the most stable binding pose of the molecule within the kinase's active site. The binding affinity is typically estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) representing the strength of the interaction.

Ligand-Target Binding Prediction: It is plausible that the phenolic hydroxyl group would act as a hydrogen bond donor to an acceptor residue in the kinase's hinge region, a common interaction for ATP-competitive inhibitors. The nitrogen atoms of the piperazine ring could form additional hydrogen bonds or electrostatic interactions. The bromo-substituted phenyl ring would likely be situated in a hydrophobic pocket, forming van der Waals interactions with non-polar amino acid residues.

A hypothetical summary of molecular docking results is presented in the table below.

| Parameter | Hypothetical Result | Interpretation |

| Docking Score | -8.5 kcal/mol | A strong negative value suggests a favorable binding affinity of the ligand for the protein target. |

| Key Interactions | - Hydrogen bond between the phenolic -OH and the backbone carbonyl of a glutamate (B1630785) residue.- Hydrogen bond between a piperazine nitrogen and a serine residue.- Hydrophobic interactions of the phenyl ring with leucine (B10760876) and valine residues. | These interactions anchor the ligand in the binding pocket and contribute to the overall binding affinity. |

| Binding Pose | The phenol ring is deeply buried in a hydrophobic pocket, with the piperazine moiety extending towards the solvent-exposed region of the active site. | This orientation maximizes favorable interactions and suggests potential points for further chemical modification to improve potency or selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling using Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by finding a statistical relationship between calculated molecular properties (descriptors) and the experimentally determined activity.

To construct a hypothetical QSAR model for this compound, one would first need a dataset of structurally similar compounds with their corresponding biological activities (e.g., IC50 values for enzyme inhibition). A variety of computational descriptors would then be calculated for each molecule. These can be categorized into electronic, steric, hydrophobic, and topological descriptors.

A hypothetical QSAR study might lead to a linear equation of the following form:

pIC50 = c₀ + c₁LogP + c₂TPSA + c₃*DipoleMoment

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

TPSA is the topological polar surface area, representing the polar characteristics of the molecule.

Dipole Moment is an electronic descriptor related to the molecule's charge distribution.

c₀, c₁, c₂, and c₃ are coefficients determined by statistical regression.

The following table provides hypothetical descriptor values and predicted activity for a small set of imaginary analogues of this compound.

| Compound | LogP | TPSA (Ų) | Dipole Moment (Debye) | Predicted pIC50 |

| This compound | 2.8 | 32.7 | 3.1 | 7.2 |

| 4-Chloro-3-(4-methylpiperazin-1-yl)phenol | 2.5 | 32.7 | 3.3 | 7.0 |

| 4-Bromo-3-(piperazin-1-yl)phenol | 2.2 | 44.9 | 2.9 | 6.8 |

| 4-Bromo-3-(4-ethylpiperazin-1-yl)phenol | 3.2 | 32.7 | 3.1 | 7.4 |

Such a QSAR model, once validated, could be used to predict the biological activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Preclinical Pharmacological Profile and Biological Activity of 4 Bromo 3 4 Methylpiperazin 1 Yl Phenol

Investigation of Receptor Binding Profiles (e.g., Opioid Receptors, 5-HT7 Receptors)

To determine the potential interaction of a compound with specific receptors, binding assays are a fundamental first step. These assays measure the affinity, or binding strength, of a compound to a target receptor.

In vitro radioligand binding assays are a common technique used to quantify the affinity of a test compound for a receptor. This method involves using a radiolabeled ligand (a molecule that is known to bind to the target receptor) and measuring how effectively the test compound competes with it for the binding sites on the receptor. The results are typically expressed as an inhibition constant (Ki) or an IC50 value (the concentration of the compound that displaces 50% of the radiolabeled ligand).

No data is available from radioligand binding assays for 4-Bromo-3-(4-methylpiperazin-1-yl)phenol against opioid receptors or 5-HT7 receptors.

| Target Receptor | Assay Type | Parameter | Value |

|---|---|---|---|

| Opioid Receptors (μ, δ, κ) | Competitive Binding | Ki | No data available |

| 5-HT7 Receptor | Competitive Binding | Ki | No data available |

Beyond simple binding, functional assays determine whether a compound acts as an agonist (activator), antagonist (blocker), or inverse agonist at a receptor. The [35S]GTPγS binding assay is a widely used method for G-protein coupled receptors (GPCRs), such as opioid and 5-HT7 receptors. It measures the activation of G-proteins, which is an early step in the signaling cascade following receptor activation by an agonist. An increase in [35S]GTPγS binding in the presence of the test compound indicates agonist activity, while the ability of the compound to block an agonist-induced increase indicates antagonist activity.

There is no published information on the functional activity of this compound in [35S]GTPγS binding assays for any GPCR.

| Target Receptor | Assay Type | Parameter | Value | Functional Activity |

|---|---|---|---|---|

| Opioid Receptors | [35S]GTPγS Binding | EC50/IC50 | No data available | Unknown |

| 5-HT7 Receptor | [35S]GTPγS Binding | EC50/IC50 | No data available | Unknown |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, BRAF)

Enzyme inhibition assays are conducted to determine if a compound can interfere with the activity of a specific enzyme. Such inhibition can have significant therapeutic effects. The potency of an inhibitor is typically quantified by its IC50 value, which is the concentration of the compound required to reduce the enzyme's activity by 50%.

The potential for this compound to act as an inhibitor of enzymes such as acetylcholinesterase (relevant in neurological contexts) or BRAF kinase (a target in oncology) has not been reported in the scientific literature.

| Enzyme Target | Parameter | Value |

|---|---|---|

| Acetylcholinesterase | IC50 | No data available |

| BRAF | IC50 | No data available |

Cellular Assays for Biological Efficacy and Mechanism of Action

Cellular assays are critical for understanding how a compound affects living cells and for elucidating its mechanism of action. These experiments bridge the gap between molecular interactions and physiological responses.

These assays assess the effect of a compound on the ability of cells to grow and divide. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. Such studies are fundamental in cancer research to identify compounds that can inhibit the growth of tumor cells.

No studies have been published on the effects of this compound on the proliferation or viability of any cell line.

| Cell Line | Assay Type | Parameter | Value |

|---|---|---|---|

| Not applicable | MTT or equivalent | IC50/GI50 | No data available |

Once a molecular target is suspected, further cellular assays can confirm that the compound engages this target within the cell and modulates the relevant signaling pathways. Techniques like Western blotting can be used to measure changes in the levels or activation state (e.g., phosphorylation) of key proteins in a signaling cascade, such as c-Myc or ERK. For instance, a decrease in c-Myc protein levels would suggest downregulation, while an increase in phosphorylated ERK would indicate activation of that pathway.

There is no available data to indicate whether this compound engages with intracellular targets or modulates signaling pathways involving c-Myc or ERK.

| Pathway/Target | Cell Line | Observed Effect |

|---|---|---|

| c-Myc | Not applicable | No data available |

| ERK Activation | Not applicable | No data available |

Investigation of Specific Cell Lines and Biological Models

There is no publicly available information detailing the investigation of this compound in specific cell lines or biological models. The initial stages of preclinical research would typically involve screening the compound against a panel of human cancer cell lines to identify potential cytotoxic or cytostatic effects. Further studies might explore its activity in cell-based assays representing various diseases, depending on the therapeutic hypothesis.

Table 1: Hypothetical Cell Line Screening Data for this compound

| Cell Line | Cancer Type | Assay Type | Endpoint | Result (IC₅₀/EC₅₀) |

| MCF-7 | Breast Cancer | Cytotoxicity | Cell Viability | Data Not Available |

| A549 | Lung Cancer | Cytotoxicity | Cell Viability | Data Not Available |

| HeLa | Cervical Cancer | Cytotoxicity | Cell Viability | Data Not Available |

| Jurkat | Leukemia | Apoptosis | Caspase Activity | Data Not Available |

Preclinical in vivo Studies (Animal Models) to Assess Efficacy

No preclinical in vivo studies using animal models to assess the efficacy of this compound have been published. Such studies are essential to understand a compound's therapeutic potential in a living organism.

Proof-of-Concept Studies in Relevant Disease Models (e.g., Antimalarial Activity, Tumor Growth Inhibition)

Without any primary screening data suggesting a particular biological activity, no proof-of-concept studies in relevant disease models for this compound have been conducted or reported. For instance, if in vitro screening had indicated antimalarial properties, researchers would likely have tested the compound in rodent models of malaria. Similarly, promising anticancer activity in cell lines would have led to tumor xenograft studies in mice.

Preclinical Metabolism and Stability

The metabolic fate and stability of this compound have not been characterized in the public domain. Understanding a compound's metabolism is a cornerstone of preclinical development.

In vitro Metabolic Stability (e.g., Liver Microsome Stability)

There are no published data on the in vitro metabolic stability of this compound. A standard assay to determine this involves incubating the compound with liver microsomes from different species (e.g., human, rat, mouse) and measuring its disappearance over time. This provides an early indication of its likely metabolic clearance in the body.

Table 2: Hypothetical In Vitro Metabolic Stability of this compound

| Species | System | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |

| Human | Liver Microsomes | Data Not Available | Data Not Available |

| Rat | Liver Microsomes | Data Not Available | Data Not Available |

| Mouse | Liver Microsomes | Data Not Available | Data Not Available |

Assessment of Metabolite Formation (Preclinical)

As no metabolic stability studies have been reported, there is consequently no information on the metabolites of this compound. Identifying the major metabolites is crucial for understanding the compound's complete pharmacological and toxicological profile.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Bromo 3 4 Methylpiperazin 1 Yl Phenol Analogues

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 4-bromo-3-(4-methylpiperazin-1-yl)phenol analogues can be finely tuned by modifying substituents at three key positions: the brominated phenyl ring, the N-methyl group of the piperazine (B1678402), and the phenolic hydroxyl group.

Substitutions on the Phenyl Ring: The bromine atom at the 4-position significantly influences the electronic properties and lipophilicity of the molecule. The position and nature of this halogen are critical for target engagement. Studies on halogenated flavonoids have shown that antibacterial properties can be enhanced by increasing the size of the halogen, with inhibitory effects improving in the order of fluorine to iodine. nih.govresearchgate.net This suggests that size, rather than polarity alone, can be a determining factor in potency. nih.govresearchgate.net

| Analogue | R1 Substitution (at C4) | Predicted Impact on Kinase Inhibition (Hypothetical IC₅₀) | Rationale |

|---|---|---|---|

| Parent Compound | -Br | 100 nM | Baseline activity. |

| Analogue 1A | -Cl | 150 nM | Smaller size may lead to weaker van der Waals interactions in a specific hydrophobic pocket. |

| Analogue 1B | -I | 80 nM | Larger size and polarizability could enhance binding affinity if the pocket accommodates it. nih.gov |

| Analogue 1C | -CH₃ | 200 nM | Alters electronics and sterics; may be less optimal than a halogen for certain interactions. |

| Analogue 1D | -H | 500 nM | Loss of key halogen-bonding or hydrophobic interactions, significantly reducing potency. |

| Analogue | R2 Substitution (on N4 of Piperazine) | Predicted Impact on Receptor Affinity (Hypothetical Kᵢ) | Rationale |

|---|---|---|---|

| Parent Compound | -CH₃ | 50 nM | Baseline activity with balanced steric and electronic properties. mdpi.com |

| Analogue 2A | -H | 85 nM | Loss of hydrophobic interaction; gain of H-bond donor may not be favorable. |

| Analogue 2B | -CH₂CH₃ | 40 nM | Increased lipophilicity may enhance binding in a hydrophobic pocket. |

| Analogue 2C | -CH(CH₃)₂ | 120 nM | Increased steric bulk may cause an unfavorable clash with the receptor surface. |

Modification of the Phenolic Hydroxyl Group: The phenolic -OH group is a key hydrogen bond donor and can participate in critical interactions with polar residues (e.g., aspartate, glutamate) in a receptor or enzyme active site. Masking this group, for instance by converting it into a methyl ether (-OCH₃), would eliminate this hydrogen-bonding capability, which often leads to a significant loss of potency.

Role of Stereochemistry in Receptor Recognition and Functional Activity

While this compound itself is an achiral molecule, the introduction of substituents can create stereocenters, making the role of stereochemistry paramount for biological activity. Chirality can be introduced by adding a substituent to the piperazine ring (at positions 2, 3, 5, or 6).

The piperazine ring typically exists in a stable chair conformation. rsc.org For a substituted piperazine, substituents can occupy either an axial or equatorial position. These distinct spatial orientations can profoundly affect how the molecule interacts with its biological target. A substituent in an equatorial position is generally more stable and extends away from the ring, whereas an axial substituent is oriented perpendicular to the ring's plane, potentially causing steric clashes or enabling specific interactions unavailable to the other isomer.

For example, in a series of dopamine (B1211576) D3 receptor ligands, the (-)-isomeric version of a 5-hydroxy series compound consistently demonstrated higher affinity for the receptor compared to the (+)-version, highlighting the strict stereochemical requirements for binding. nih.gov The precise three-dimensional arrangement of the pharmacophoric elements—the bromophenol, the basic nitrogen atoms, and any additional substituents—is often essential for optimal receptor recognition and functional response. researchgate.net In some cases, the piperazine ring has been observed to adopt a twist-boat conformation to alleviate steric strain, which also presents a unique geometry for receptor interaction. rsc.org

Influence of Aromatic and Heterocyclic Ring Modifications

Systematic modification of the core ring systems provides a powerful strategy to explore new chemical space and modulate pharmacological properties.

Aromatic Ring Modifications: Replacing the 4-bromophenol (B116583) ring with other aromatic or heteroaromatic systems can drastically alter the compound's profile. Substituting it with a larger aromatic system like a naphthalene (B1677914) could enhance π-π stacking interactions but may also increase metabolic liability and reduce solubility. Alternatively, replacing the phenyl ring with a heteroaromatic ring, such as pyridine (B92270) or pyrimidine, introduces nitrogen atoms that can act as hydrogen bond acceptors and modulate the ring's electronic character, potentially improving selectivity or potency. For example, in a series of TGF-βR1 kinase inhibitors, replacing a phenyl ring with a quinoxaline (B1680401) moiety led to a significant increase in inhibitory activity. mdpi.com

Piperazine Ring Modifications (Bioisosteric Replacement): The piperazine ring is a common scaffold in drug discovery, valued for its ability to improve aqueous solubility and its synthetic tractability. researchgate.netnih.gov However, its flexibility and potential for metabolism (e.g., N-dealkylation) can be disadvantageous. Bioisosteric replacement of the piperazine ring is a key strategy to overcome these limitations while retaining or improving biological activity. mdpi.com

Common bioisosteres for piperazine include:

Homopiperazine (B121016) (1,4-diazepane): This seven-membered ring offers greater conformational flexibility and different exit vectors for its substituents. researchgate.net

Piperidine (B6355638): Replacing the piperazine with a piperidine removes one basic nitrogen, which reduces the pKa and may alter receptor interactions, sometimes improving selectivity between receptor subtypes. nih.gov

Rigid Bicyclic Diamines: Constrained analogues such as 3,8-diazabicyclo[3.2.1]octane can lock the nitrogen atoms into a specific spatial arrangement. researchgate.net This reduction in conformational entropy can lead to higher binding affinity if the rigid conformation matches the bioactive conformation. It can also improve metabolic stability.

| Scaffold | Key Features | Potential Impact on Activity/Properties |

|---|---|---|

| Piperazine | Flexible, two basic centers. | Baseline; good solubility but potential for metabolic instability. researchgate.net |

| Homopiperazine | More flexible, larger ring. | May access different binding conformations; alters pKa. researchgate.net |

| Piperidine | Less basic (one nitrogen), flexible. | Can improve selectivity and reduce off-target effects related to the second nitrogen. nih.gov |

| Diazabicyclo[3.2.1]octane | Rigid, conformationally constrained. | Can increase potency by pre-organizing for binding; improves metabolic stability. researchgate.net |

Correlation between Physicochemical Properties and Biological Activity

Lipophilicity (LogP/LogD): This property, which measures a compound's affinity for a lipid environment, is crucial for membrane permeability. The this compound scaffold has contributions to its lipophilicity from the bromophenyl group and the N-methyl group. Generally, larger halogen substituents increase lipophilicity. researchgate.net While a certain level of lipophilicity is required for cell penetration, excessively high LogP values can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. Optimizing LogP is a balancing act to ensure sufficient permeability without compromising solubility.

Basicity (pKa): The piperazine moiety, with its two nitrogen atoms, confers basicity to the molecule. nih.gov The pKa of the distal nitrogen is particularly important. At physiological pH (7.4), this nitrogen will be largely protonated, forming a cation. This positive charge can be critical for forming strong ionic bonds with acidic residues (e.g., aspartate) in the target protein, a common interaction motif for kinase inhibitors. mdpi.com The pKa can be modulated by the substituents on the piperazine ring and the aromatic system. guidechem.com

Polar Surface Area (PSA): The PSA is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a good predictor of drug absorption and blood-brain barrier penetration. The phenolic hydroxyl group and the two piperazine nitrogens are the main contributors to the PSA of the parent scaffold. While a higher PSA can improve aqueous solubility, a PSA greater than 140 Ų is often associated with poor cell membrane permeability.

| Analogue Modification | Predicted LogP Change | Predicted pKa Change | Predicted PSA Change | Potential Biological Consequence |

|---|---|---|---|---|

| Replace -Br with -I | Increase | Minimal | None | Improved permeability, potential for decreased solubility. researchgate.net |

| Replace -CH₃ with -H on Piperazine | Decrease | Minimal | Increase (adds N-H) | Improved solubility, potentially decreased permeability. |

| Replace Phenol (B47542) -OH with -OCH₃ | Increase | Eliminates phenolic pKa | Decrease | Loss of H-bond donor, likely reduces potency; improves permeability. |

| Replace Piperazine with Piperidine | Increase | Decrease (one less basic N) | Decrease | Improved permeability, loss of key ionic interaction point. nih.gov |

Design Principles for Optimizing Lead Compounds

Based on SAR and SPR insights, several key principles can guide the optimization of lead compounds derived from the this compound scaffold:

Systematic Exploration of the Halogen: The bromine at the 4-position is likely a key interaction point. A primary optimization strategy would be to synthesize analogues with other halogens (F, Cl, I) at this position to probe the steric and electronic requirements of the corresponding binding pocket.

Modulation of Piperazine Basicity and Lipophilicity: The N-substituent on the piperazine ring should be varied to optimize potency and pharmacokinetic properties. Small alkyl groups, cyclic amines, or polar groups can be explored to fine-tune the balance between lipophilicity, steric bulk, and basicity. mdpi.com

Bioisosteric Replacement for Improved Pharmacokinetics: If the parent compound suffers from poor metabolic stability or off-target effects associated with the piperazine ring, bioisosteric replacement with more rigid or less basic scaffolds should be pursued. mdpi.comnih.gov Conformationally constrained analogues can lock the molecule into its bioactive conformation, enhancing potency and selectivity. researchgate.net

Preservation of Key Pharmacophoric Features: The phenolic hydroxyl group is likely a critical hydrogen bond donor. This feature should generally be preserved unless specific modifications are intended to create prodrugs or explore alternative binding modes.

Integration of Computational Modeling: Structure-based drug design, utilizing techniques like molecular docking, can provide hypotheses for the observed SAR and guide the rational design of new analogues. mdpi.com Quantitative structure-activity relationship (QSAR) models can also be developed to correlate physicochemical properties with biological activity, enabling the prediction of potency for novel designs.

By systematically applying these principles, researchers can effectively navigate the chemical space around the this compound core to develop optimized drug candidates with improved efficacy and drug-like properties.

Future Research Directions and Potential Academic Applications

Exploration of Additional Therapeutic Areas and Biological Targets

The piperazine (B1678402) ring is a common feature in a multitude of approved drugs with a wide array of therapeutic uses, including antipsychotics, antihistamines, and anticancer agents. nih.gov The bromophenol component also offers a versatile base for biological activity. Future research on 4-Bromo-3-(4-methylpiperazin-1-yl)phenol could therefore productively explore a range of therapeutic areas.

Table 1: Potential Therapeutic Areas and Biological Targets for this compound

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Structural Features |

| Oncology | Protein Kinases (e.g., Tyrosine Kinases) | The piperazine moiety is present in numerous kinase inhibitors used in cancer therapy. nih.gov The phenol (B47542) group can participate in hydrogen bonding within kinase active sites. |

| Neurodegenerative Diseases | G-protein coupled receptors (GPCRs), Monoamine Transporters | Piperazine derivatives are known to have activity at central nervous system targets. technologynetworks.com Research into novel treatments for CNS disorders is a significant area of unmet medical need. mdpi.com |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokine signaling pathways | Phenolic compounds are known to possess anti-inflammatory properties. |

| Infectious Diseases | Bacterial or viral enzymes | The heterocyclic nature of the piperazine ring is a feature in some antimicrobial agents. manuscriptpoint.com |

Given the prevalence of the piperazine scaffold in kinase inhibitors, a primary avenue of investigation would be its potential as an anticancer agent. nih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. nih.gov Additionally, the structural motifs present in this compound suggest its potential utility in addressing central nervous system (CNS) disorders, an area with a constant demand for novel therapeutic agents. mdpi.commdpi.com

Development of Advanced in vitro and in silico Screening Methodologies

To elucidate the biological activity of this compound, a systematic screening approach employing both computational and experimental methods is warranted.

In silico Screening:

Computational modeling can provide initial insights into the compound's potential biological targets and pharmacokinetic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By comparing the structure of this compound with databases of compounds with known activities, QSAR models can predict its potential biological effects. mdpi.com

Molecular Docking: This technique can be used to simulate the binding of the compound to the active sites of various proteins, such as kinases or GPCRs, to predict binding affinity and mode of interaction. promega.com

ADME/Tox Prediction: In silico tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the molecule, which is crucial for early-stage drug development. nih.gov

In vitro Screening:

Following computational analysis, experimental assays are essential to validate predictions and discover new activities.

Kinase Profiling: A broad panel of kinase activity assays can be employed to determine if the compound inhibits specific kinases. nih.gov High-throughput screening platforms are available to test the compound against hundreds of kinases simultaneously. researchgate.netresearchgate.net

GPCR Screening: Given the prevalence of piperazine-containing compounds as GPCR ligands, screening against a panel of these receptors is a logical step. researchgate.net

Cell-based Assays: Cellular assays can assess the compound's effect on various cellular processes, such as cell proliferation, apoptosis, and inflammation, in a more physiologically relevant context.

Design of Novel Chemical Analogues with Enhanced Specificity and Potency

Table 2: Potential Modifications of this compound for SAR Studies

| Position of Modification | Potential Modifications | Desired Outcome |

| Bromine atom on the phenol ring | Replacement with other halogens (Cl, F), small alkyl groups, or hydrogen. | Modulate lipophilicity, electronic properties, and binding interactions. |

| Phenolic hydroxyl group | Conversion to an ether or ester. | Alter hydrogen bonding capacity and pharmacokinetic properties. |

| Methyl group on the piperazine ring | Replacement with other alkyl groups, aryl groups, or hydrogen. | Influence steric interactions and basicity. |

| Piperazine ring | Introduction of substituents on the ring itself. | Fine-tune binding affinity and selectivity. |

By synthesizing and testing a library of these analogues, researchers can identify the key structural features responsible for the observed biological activity and optimize the molecule for enhanced potency, selectivity, and drug-like properties.

Mechanistic Investigations at the Molecular and Cellular Level

Once a lead compound with desirable activity is identified, a deeper understanding of its mechanism of action is crucial. This involves a combination of molecular and cellular biology techniques.

Target Identification and Validation: If the initial screening was broad, further experiments would be needed to pinpoint the specific molecular target(s) of the compound. This could involve techniques such as affinity chromatography or genetic approaches.

Enzyme Kinetics: For compounds that inhibit enzymes like kinases, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive).